molecular formula C6H5N3OS B8501937 N-(Thieno[2,3-d]pyrimidin-4-yl)hydroxylamine

N-(Thieno[2,3-d]pyrimidin-4-yl)hydroxylamine

Cat. No. B8501937
M. Wt: 167.19 g/mol
InChI Key: AJAZCHBESJVYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Thieno[2,3-d]pyrimidin-4-yl)hydroxylamine is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Thieno[2,3-d]pyrimidin-4-yl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Thieno[2,3-d]pyrimidin-4-yl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(Thieno[2,3-d]pyrimidin-4-yl)hydroxylamine

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-ylhydroxylamine

InChI

InChI=1S/C6H5N3OS/c10-9-5-4-1-2-11-6(4)8-3-7-5/h1-3,10H,(H,7,8,9)

InChI Key

AJAZCHBESJVYLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=NC(=C21)NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-chlorothieno[2,3-d]pyrimidine (340 mg, 1.99 mmol), hydroxylamine-hydrogen chloride (550 mg, 7.91 mmol), and diisopropylethylamine (1 ml) in absolute ethanol (5 ml) was placed into a preheated oil bath at 75° C. After stirring for 6 h, the solution was concentrated under reduced pressure.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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